N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide
Vue d'ensemble
Description
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mécanisme D'action
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide selectively activates mGluR7, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to modulate neurotransmitter release, leading to a reduction in glutamate and dopamine release. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to modulate synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and growth. This compound has also been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has several advantages for use in lab experiments. It is a highly selective agonist for mGluR7, which allows for precise targeting of this receptor subtype. It also has a relatively long half-life, which allows for sustained activation of mGluR7. However, this compound has some limitations, including its poor solubility in water and its potential off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders, particularly anxiety, depression, and addiction. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is the role of mGluR7 in other physiological processes, such as pain perception and immune function. Finally, there is a need for the development of more selective and potent mGluR7 agonists, which could lead to more effective treatments for neurological disorders.
Applications De Recherche Scientifique
N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown promising results in reducing anxiety and depressive-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting a potential role in addiction treatment.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-prop-2-enoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-13-26-20-9-7-19(8-10-20)22-21(24)18-5-3-17(4-6-18)16-23-11-14-25-15-12-23/h2-10H,1,11-16H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBORCYLPCPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.